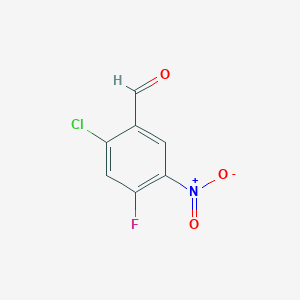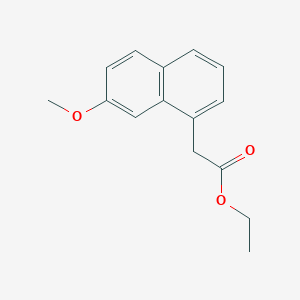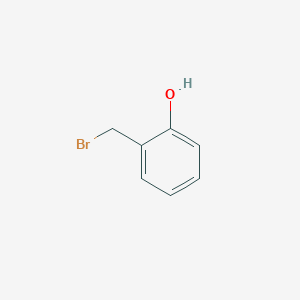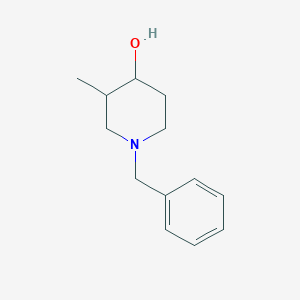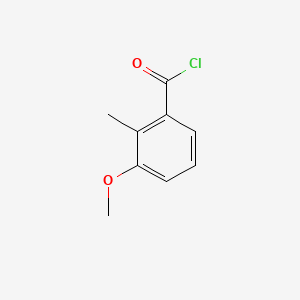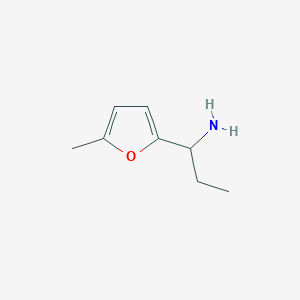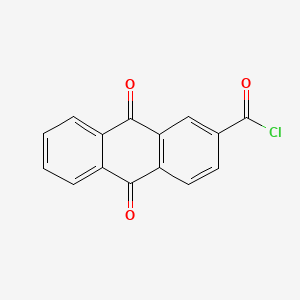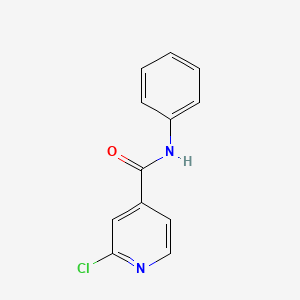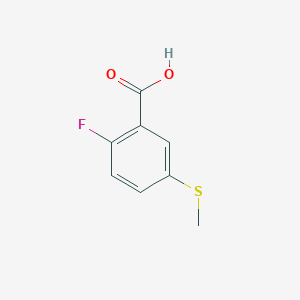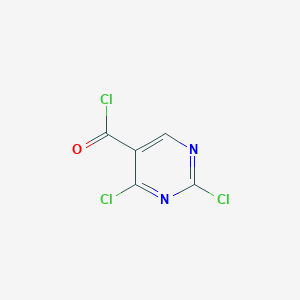
3-Chloro-5-fluorophenylboronic acid
Overview
Description
3-Chloro-5-fluorophenylboronic acid, also known as 3-CFPA, is an important reagent used in organic synthesis. It is a boronic acid that is used in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, Heck reaction, and Stille reaction. 3-CFPA has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various biomolecules, such as peptides, proteins, and nucleic acids.
Scientific Research Applications
Synthesis of Liquid Crystalline Compounds
3-Chloro-5-fluorophenylboronic acid is used in the synthesis of novel liquid crystalline compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls. These compounds are synthesized through palladium-catalyzed cross-coupling reactions, which are pivotal in creating materials with unique electro-optical properties used in displays and other advanced technologies .
Development of Leukotriene Receptor Agonists
This compound is also utilized in the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor agonists. These agonists are significant in medical research as they play a role in treating inflammatory diseases by targeting leukotriene receptors involved in the inflammatory response .
Angiogenesis Inhibition for Cancer Therapy
Another application is the synthesis of honokiol analogs, which serve as angiogenesis inhibitors. Angiogenesis is the process of new blood vessel formation, which is a critical factor in cancer progression. By inhibiting this process, these analogs can potentially be used to halt or slow down the growth of tumors .
Homocoupling Reactions
Homocoupling reactions are another area where 3-Chloro-5-fluorophenylboronic acid finds its application. These reactions involve the coupling of two identical aryl or vinyl groups and are important for creating symmetrical biaryl compounds that have applications in organic electronics and pharmaceuticals .
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid is a reactant in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Enantioselective Reduction Reactions
It is also involved in enantioselective borane reduction of trifluoroacetophenone. Enantioselective reductions are crucial for producing chiral molecules that are important in pharmaceuticals, as they ensure that only the desired enantiomer of a compound is synthesized, which can have different biological activities .
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDHVBKUNNLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572313 | |
| Record name | (3-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylboronic acid | |
CAS RN |
328956-61-2 | |
| Record name | (3-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-5-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



